N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further linked to a piperazine ring substituted with a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide, is a complex molecule with several functional groups. Based on the structure, it can be inferred that the compound may interact with various neurotransmitter systems. The presence of a piperazine ring suggests potential neuropharmacological applications. Additionally, the compound may also interact with Equilibrative Nucleoside Transporters (ENTs), playing a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Furthermore, the compound has been shown to inhibit ENTs, with a higher selectivity towards ENT2 than ENT1 .
Biochemical Pathways
The compound’s interaction with neurotransmitter systems and ENTs suggests that it may affect several biochemical pathways. For instance, by modulating neurotransmitter activity, the compound could influence neural signaling pathways. By inhibiting ENTs, the compound could affect nucleotide synthesis and adenosine function .
Result of Action
The compound’s inhibition of ENTs suggests that it could have a significant impact on cellular function. For instance, by inhibiting nucleotide synthesis and adenosine function, the compound could affect cell growth and proliferation . Additionally, by modulating neurotransmitter activity, the compound could influence neural signaling and potentially have effects on cognition and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.
Attachment of the Furan Ring: The furan ring is attached to the piperazine derivative through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Biology: It is used in research to study cell signaling pathways and receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Fluoro-phenyl)-piperazin-1-ylmethyl]-6-hydroxy-2H-pyridazin-3-one: This compound shares the piperazine and fluorophenyl moieties but differs in the presence of a pyridazinone ring.
2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: This compound also contains the piperazine and fluorophenyl groups but includes a benzo[d]isothiazol-3(2H)-one ring.
Uniqueness
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with biological targets .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-14-4-1-2-5-15(14)21-11-9-20(10-12-21)8-7-19-17(22)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCBWWMLUEBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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